C16-Ceramide

Description

Properties

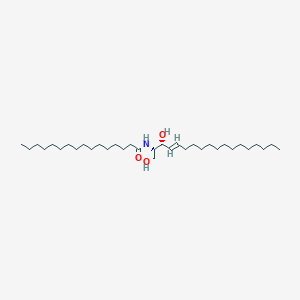

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKGFDKKRUKPY-TURZORIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317974 | |

| Record name | C16-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24696-26-2 | |

| Record name | C16-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24696-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C16-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C16 Ceramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cer(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Intermediates of the C16-Ceramide Biosynthesis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, proliferation, and senescence.[1] They consist of a sphingoid base linked to a fatty acid via an amide bond. The length of this fatty acid acyl chain is a crucial determinant of the ceramide's biological function.[2] Among the various ceramide species, C16-ceramide (N-palmitoyl-sphingosine) has garnered significant attention for its potent roles in inducing apoptosis, mediating cellular stress responses, and its association with metabolic diseases like insulin resistance.[3][4]

The synthesis of this compound primarily occurs through the de novo biosynthesis pathway, a highly regulated process that begins in the endoplasmic reticulum (ER).[5][6] Understanding the intermediates of this pathway is critical for researchers and drug developers, as they represent key nodes for therapeutic intervention and serve as biomarkers for various pathological states. This guide provides a detailed examination of the core intermediates in the this compound biosynthesis pathway, quantitative data, relevant signaling cascades, and the experimental protocols required for their analysis.

The De Novo this compound Biosynthesis Pathway

The de novo synthesis of ceramides is the primary route for producing these lipids from basic precursors. The pathway begins with the condensation of the amino acid L-serine and the fatty acid palmitoyl-CoA, with subsequent enzymatic steps leading to the formation of this compound.[6][7]

The key enzymes specifically involved in the generation of this compound are Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), which exhibit a substrate preference for palmitoyl-CoA (a 16-carbon fatty acyl-CoA).[7][8]

Core Pathway Intermediates

-

3-Ketosphinganine (3-ketodihydrosphingosine): This is the initial product formed from the rate-limiting condensation of L-serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT).[6][9] It is a transient intermediate that is rapidly reduced to sphinganine.

-

Sphinganine (Dihydrosphingosine): Formed by the NADPH-dependent reduction of 3-ketosphinganine, sphinganine serves as the sphingoid backbone for dihydroceramides.[10] Its accumulation, often due to the inhibition of downstream enzymes, can be an indicator of pathway disruption.

-

Dihydro-C16-Ceramide: This intermediate is created when Ceramide Synthase 5 or 6 (CerS5/6) acylates sphinganine with a 16-carbon fatty acyl chain from palmitoyl-CoA.[6][9] Dihydroceramides are structurally similar to ceramides but lack the critical 4,5-trans double bond in the sphingoid base. This bond is necessary for many of the signaling functions of ceramide.

Quantitative Data on this compound and Intermediates

The quantification of sphingolipids is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[11][12] Below are tables summarizing quantitative data for this compound and its precursors from various studies.

Table 1: Quantitative Analysis of this compound in Biological Samples

| Ceramide Species | Biological Sample | Concentration Range | Method | Reference(s) |

|---|---|---|---|---|

| C16:0-Ceramide | Human Plasma | 0 - 357 ng/mL (Calibration Curve) | LC-ESI-MS/MS | [12] |

| C16:0-Ceramide | Dendritic Cells | Total Cer-FA: 14.88 ± 8.98 nmol/10^6 cells | GC-MS | [13] |

| C16:0-Ceramide | U937 Cells (PMA treated) | Increased with PMA concentration | LC-MS/MS-MRM | [14] |

| C16:0-Ceramide | Livers of CerS2 null mice | Elevated levels observed | Not specified | [4] |

| C16:0-Ceramide | Adipose tissue (obese humans) | Elevated levels observed | Not specified |[8] |

Table 2: LC-MS/MS Method Performance for Ceramide Quantification

| Parameter | This compound | C18-Ceramide | C24-Ceramide | Reference(s) |

|---|---|---|---|---|

| Linear Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL | [14] |

| Limit of Detection (LOD) | 0.2 fmol | 0.3 fmol | 1.5 fmol | [14] |

| Limit of Quantification (LOQ) | 1.1 fmol | 1.7 fmol | 15.3 fmol | [14] |

| Linear Range (Plasma) | 2.8 - 357 ng | 2.8 - 357 ng | 5.6 - 714 ng | [12] |

| LOD (Plasma) | 5 pg/mL | 5 pg/mL | 10 pg/mL | [12] |

| LOQ (Plasma) | 10 pg/mL | 10 pg/mL | 50 pg/mL |[12] |

Signaling Pathways Involving this compound

The accumulation of this compound is not a passive event; it actively triggers downstream signaling cascades. It is particularly well-known for its pro-apoptotic functions, often by directly affecting mitochondrial membrane permeability or by modulating key signaling hubs like the mTOR pathway.[2][15][16]

This compound and Regulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound can negatively regulate this pathway. For instance, overexpression of CerS6, which increases this compound, leads to reduced phosphorylation of key mTOR effectors like Akt and S6 kinase (S6K), resulting in decreased cell proliferation.[16]

Experimental Protocols: Quantification of this compound Intermediates

The accurate measurement of this compound and its precursors requires robust analytical methods. LC-MS/MS is the preferred technique due to its superior sensitivity, specificity, and ability to resolve different ceramide species.[11][17]

Protocol: LC-MS/MS Analysis of Ceramides

This protocol provides a generalized workflow for the quantification of ceramides from biological samples, synthesized from multiple cited methodologies.[12][17][18][19]

1. Sample Preparation and Lipid Extraction (Folch or Bligh-Dyer Method)

-

Objective: To efficiently extract lipids, including ceramides, from the cellular or plasma matrix.

-

Procedure:

-

Homogenize the cell pellet or plasma sample in a chloroform:methanol mixture (typically 2:1, v/v).

-

Add an internal standard mix containing non-naturally occurring ceramide species (e.g., C17:0-ceramide) to each sample for accurate quantification.[12]

-

Vortex vigorously and incubate to ensure complete lipid partitioning.

-

Add water or a saline solution to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid film in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS injection.

-

2. Liquid Chromatography (LC) Separation

-

Objective: To separate different ceramide species based on their hydrophobicity before they enter the mass spectrometer.

-

Typical Parameters:

-

Column: A reverse-phase C18 column is commonly used (e.g., ACQUITY UPLC CSH C18).[18]

-

Mobile Phase A: Acetonitrile/water (e.g., 3:2, v/v) with an additive like 10 mM ammonium formate.[18]

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[18]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and increasing over the run to elute more hydrophobic, longer-chain ceramides.

-

3. Tandem Mass Spectrometry (MS/MS) Detection

-

Objective: To ionize, detect, and quantify the separated ceramide species with high specificity.

-

Typical Parameters:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is standard.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the intact ceramide) and monitoring a specific product ion generated after fragmentation.

-

MRM Transition: For all ceramide species, a common product ion at m/z 264.2 is often monitored, which corresponds to the sphingosine backbone after the loss of the fatty acyl chain.[20] The precursor ion will vary depending on the specific ceramide (e.g., m/z 538.2 for C16:0-ceramide).[20]

-

4. Data Analysis and Quantification

-

Objective: To calculate the concentration of each ceramide species.

-

Procedure:

-

Integrate the peak area for the MRM transition of each endogenous ceramide and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (endogenous ceramide / internal standard) against known concentrations of pure ceramide standards.

-

Calculate the concentration of each ceramide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Relevance in Drug Development

The central role of this compound in apoptosis and cell growth regulation makes its metabolic pathway a compelling target for drug development, particularly in oncology.[21][22] Dysregulation of ceramide metabolism is a hallmark of many cancers, where cancer cells often exhibit lower levels of pro-apoptotic ceramides.[22][23]

Therapeutic strategies include:

-

Inhibition of Ceramide-Catabolizing Enzymes: Blocking enzymes that degrade ceramide (e.g., glucosylceramide synthase) can elevate intracellular ceramide levels and promote apoptosis.[24]

-

Activation of Ceramide Synthases: Compounds that activate CerS5/6 could selectively increase this compound production to trigger cell death in cancer cells.[23]

-

Ceramide Analogs: The use of cell-permeable, short-chain ceramide analogs (e.g., C6-ceramide) or synthetic analogs like Ceranib-2 has been explored to mimic the effects of endogenous ceramides and induce apoptosis in tumor models.[21]

Conversely, in metabolic diseases like type 2 diabetes, where elevated this compound contributes to insulin resistance, inhibiting its synthesis via CerS5/6 inhibitors is a promising therapeutic avenue.[3][8] Therefore, a deep understanding of the this compound biosynthetic pathway and its intermediates is crucial for designing targeted and effective therapies.

References

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Researchers discover the enzymatic mechanism for human ceramide synthase — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 19. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Therapeutic Potential of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Core of C16-Ceramide Synthesis: A Technical Guide for Researchers

November 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play pivotal roles in a myriad of cellular processes, including apoptosis, cell cycle regulation, and insulin signaling. The biological function of ceramides is intricately linked to the length of their N-acyl chain. C16-ceramide (N-palmitoylsphingosine), in particular, has garnered significant attention for its pro-apoptotic and pro-inflammatory properties, as well as its emerging role in the pathogenesis of insulin resistance and metabolic diseases. The synthesis of this compound is a tightly regulated enzymatic process primarily occurring in the endoplasmic reticulum. This technical guide provides an in-depth exploration of the core enzymes involved in this compound synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of these enzymes, provide detailed experimental protocols for their study, and visualize the key signaling pathways they modulate.

The De Novo Synthesis Pathway of this compound

The primary route for this compound production is the de novo synthesis pathway, a multi-step process initiated by the condensation of serine and palmitoyl-CoA.

Key Enzymes and Their Roles

The synthesis of this compound involves a cascade of enzymatic reactions, with each step catalyzed by a specific enzyme.

-

Serine Palmitoyltransferase (SPT) : This enzyme complex catalyzes the first and rate-limiting step in sphingolipid biosynthesis, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. SPT is a crucial control point for the entire pathway.

-

3-Ketodihydrosphingosine Reductase (KDHS) : Following its synthesis, 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (sphinganine) by KDHS.

-

Ceramide Synthases (CerS) : This family of six enzymes (CerS1-6) is responsible for the N-acylation of dihydrosphingosine to form dihydroceramide. The specificity of CerS isoforms for different fatty acyl-CoA substrates is the primary determinant of the acyl chain length of the resulting ceramide.

-

Dihydroceramide Desaturase (DEGS) : The final step in ceramide synthesis is the introduction of a double bond into the sphingoid backbone of dihydroceramide by DEGS, converting it to ceramide.

Quantitative Data on this compound Synthesizing Enzymes

A thorough understanding of the enzymes involved in this compound synthesis necessitates a quantitative analysis of their kinetic properties, expression levels, and substrate concentrations.

Table 1: Kinetic Parameters of Ceramide Synthases

| Enzyme | Substrate | Km | Vmax | Reference |

| CerS (general) | Sphinganine | 2-5 µM | Not specified | [3] |

| CerS6 | Sphinganine | 2 µM | Not specified | [4] |

| Lac1-Lip1 (Yeast homolog) | C26-CoA | 72.99 ± 1.44 µM (Khalf) | 475.7 ± 13.1 nmol/min/mg | [5] |

Table 2: Tissue Distribution of Human CERS5 and CERS6 mRNA

| Tissue | CERS5 Expression (Normalized TPM) | CERS6 Expression (Normalized TPM) | Data Source |

| Adipose - Subcutaneous | ~5 | ~10 | GTEx |

| Adipose - Visceral (Omentum) | ~4 | ~8 | GTEx |

| Brain - Cortex | ~10 | ~25 | GTEx |

| Heart - Left Ventricle | ~2 | ~5 | GTEx |

| Liver | ~1 | ~3 | GTEx |

| Lung | ~15 | ~5 | GTEx |

| Muscle - Skeletal | ~8 | ~3 | GTEx |

| Pancreas | ~3 | ~3 | GTEx |

| Skin - Sun Exposed (Lower leg) | ~8 | ~30 | GTEx |

Data is approximated from the Genotype-Tissue Expression (GTEx) portal. TPM = Transcripts Per Million.

Table 3: Substrate and Product Concentrations

| Molecule | Cellular Context | Concentration Range | Reference |

| Palmitoyl-CoA | Rat Liver (Mitochondria-bound) | 6-7 nmol/mg protein | [6] |

| Palmitoyl-CoA | General Intracellular | ~100 to 400 µM (total free CoA) | [7] |

| This compound | Cultured SCCVII cells (supernatant) | ~2-10 pmol/mL | [8] |

| This compound | Apoptotic cell membranes | up to 10 mol % of total phospholipid | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound synthesis.

Protocol 1: In Vitro Ceramide Synthase Activity Assay (Continuous Spectrophotometric Method)

This assay measures the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate, which can be detected colorimetrically.

Materials:

-

Purified CerS enzyme or microsomal preparation

-

Sphinganine

-

Palmitoyl-CoA

-

5,5′-dithiobis-2-nitrobenzoic acid (DTNB)

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

96-well microplate

-

Plate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a standard curve with known concentrations of CoA-SH (10-250 µM) to correlate absorbance with the amount of product formed.

-

In a 96-well plate, prepare the reaction mixture (50 µL final volume) containing:

-

Assay Buffer

-

DTNB (final concentration 0.2 mM)

-

Sphinganine (final concentration 50 µM)

-

Purified enzyme or microsomal preparation (e.g., 10 µg protein)

-

-

Initiate the reaction by adding palmitoyl-CoA (final concentration to be varied for kinetic analysis, e.g., 0-200 µM).

-

Immediately place the plate in a pre-warmed (37°C) plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the standard curve.

-

To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of one substrate while keeping the other constant. Fit the data to the Michaelis-Menten equation using appropriate software.[5]

Protocol 2: Lipid Extraction and Quantification of this compound by LC-MS/MS

This protocol describes the extraction of lipids from cells or tissues and their subsequent analysis by liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., C17:0-ceramide)

-

Chloroform

-

Methanol

-

Water

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Homogenization: Homogenize cell pellets or tissues in an appropriate buffer.

-

Lipid Extraction (Bligh-Dyer Method): a. To the homogenate, add a known amount of the internal standard. b. Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v). c. Vortex thoroughly and incubate at room temperature for 20 minutes. d. Add chloroform and water to bring the ratio to 2:2:1.8 (v/v/v). e. Vortex again and centrifuge to separate the phases. f. Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: a. Inject the reconstituted lipid extract onto a C18 reverse-phase column. b. Elute the lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid). c. Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for this compound is typically m/z 538.5 → 264.4. d. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.

Protocol 3: siRNA-Mediated Knockdown of CerS5 and CerS6

This protocol outlines a general procedure for transiently reducing the expression of CerS5 and CerS6 in cultured cells using small interfering RNA (siRNA).

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

siRNA targeting CerS5, CerS6, and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

Procedure:

-

Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 70-90% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation: a. In one tube, dilute the siRNA (e.g., 20 pmol) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: After the incubation period, harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or the protein level (by Western blotting).

Signaling Pathways and Logical Relationships

This compound is a potent signaling molecule that modulates several key cellular pathways, most notably those involved in apoptosis and insulin resistance.

This compound-Induced Apoptosis

Increased levels of this compound can trigger the intrinsic pathway of apoptosis. This is primarily achieved through its ability to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[1][9][10][11]

Caption: this compound-induced apoptosis pathway.

This compound and Insulin Resistance

This compound is a key mediator of lipid-induced insulin resistance. It impairs insulin signaling by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling cascade. This inhibition is mediated through the activation of protein phosphatase 2A (PP2A) and atypical protein kinase C zeta (aPKCζ).[12][13][14][15]

Caption: this compound's role in insulin resistance.

Experimental Workflow: siRNA Knockdown and Functional Analysis

The following diagram illustrates a typical workflow for investigating the function of CerS5 and CerS6 using siRNA-mediated knockdown followed by a functional assay.

Caption: Workflow for CerS knockdown and analysis.

Conclusion

The synthesis of this compound is a critical metabolic process with profound implications for cellular health and disease. The enzymes at the core of this pathway, particularly CerS5 and CerS6, represent key regulatory nodes and potential therapeutic targets. This technical guide provides a comprehensive overview of these enzymes, offering quantitative data, detailed experimental protocols, and visual representations of their associated signaling pathways. A deeper understanding of the intricate mechanisms governing this compound synthesis will undoubtedly pave the way for novel therapeutic strategies aimed at modulating its levels for the treatment of a range of human diseases, from cancer to metabolic disorders.

References

- 1. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. embopress.org [embopress.org]

- 6. Importance of acyl-CoA availability in interpretation of carnitine palmitoyltransferase I kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Lipids C2- and this compound Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rug.nl [rug.nl]

- 11. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

C16-Ceramide Metabolism: A Technical Guide to the De Novo Synthesis and Salvage Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central hub in sphingolipid metabolism, plays critical roles in a vast array of cellular processes, from maintaining membrane integrity to regulating complex signaling cascades like apoptosis, cell cycle arrest, and senescence.[1][2] The specific functions of ceramide are often dictated by the length of its N-acyl chain, with C16-ceramide emerging as a key regulator in cellular stress responses and disease pathogenesis.[3] this compound can be generated through two primary routes: the de novo synthesis pathway and the salvage pathway. Understanding the distinct regulation, subcellular localization, and flux of these pathways is paramount for researchers and drug developers targeting sphingolipid metabolism. This technical guide provides an in-depth comparison of the this compound de novo and salvage pathways, detailing the enzymatic steps, quantitative differences, key experimental protocols for their study, and their roles in cellular signaling.

The De Novo Synthesis Pathway

The de novo synthesis of ceramide is the primary anabolic route, building the molecule from basic precursors. This process occurs predominantly in the endoplasmic reticulum (ER).[3][4][5]

Key Enzymatic Steps:

-

Condensation: The pathway initiates with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[4][6][7][8] This reaction forms 3-ketodihydrosphingosine (also known as 3-ketosphinganine).

-

Reduction: 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDHS reductase) , an NADPH-dependent reaction.[4][8]

-

N-acylation: Dihydrosphingosine is then acylated by a family of six (dihydro)ceramide synthases (CerS) .[3] For the synthesis of C16-dihydroceramide, CerS5 and CerS6 are the primary enzymes, utilizing palmitoyl-CoA as the acyl donor.[6][9]

-

Desaturation: In the final step, a trans double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase 1 (DES1) , yielding ceramide.[4][6][8]

The de novo pathway is a critical source of new sphingolipids required for cell growth and proliferation.

The Salvage Pathway

The salvage pathway is a critical recycling route that generates ceramide from the breakdown of complex sphingolipids, primarily within the endolysosomal compartment.[5] This pathway is essential for maintaining sphingolipid homeostasis and is a major contributor to stress-induced ceramide production.

Key Enzymatic Steps:

-

Hydrolysis of Complex Sphingolipids: Complex sphingolipids like sphingomyelin and glucosylceramide are hydrolyzed by lysosomal enzymes. Acid sphingomyelinase (aSMase) breaks down sphingomyelin into ceramide and phosphocholine, while glucocerebrosidase (GBA) converts glucosylceramide to ceramide and glucose.[1][6]

-

Deacylation: The ceramide generated can be further broken down by acid ceramidase (aCDase) into sphingosine and a free fatty acid.[5]

-

Re-acylation: The resulting sphingosine is transported to the ER, where it is "salvaged" by being re-acylated by ceramide synthases (CerS) to form ceramide.[1][3][5] As with the de novo pathway, CerS5 and CerS6 are responsible for attaching a palmitoyl group to generate this compound.[6]

This pathway allows the cell to efficiently reuse the sphingosine backbone, providing a rapid mechanism to increase ceramide levels without the energy expenditure of full de novo synthesis.[1][2]

Quantitative Comparison of the Pathways

While both pathways contribute to the cellular this compound pool, their relative flux and the turnover rates of their products can differ significantly depending on the cellular context. Quantitative metabolic analysis shows that proliferating cells often rely on de novo synthesis, while the salvage pathway can be rapidly activated in response to stimuli.[10][11]

Table 1: Metabolic Flux and Turnover of this compound

| Parameter | De Novo Synthesis | Salvage Pathway | Notes |

|---|---|---|---|

| Primary Contribution | Anabolic growth, baseline sphingolipid maintenance.[11] | Stress responses, recycling of existing sphingolipids.[1] | The salvage pathway allows for rapid ceramide generation without synthesizing the sphingoid backbone from scratch. |

| Rate-Limiting Enzyme | Serine Palmitoyltransferase (SPT).[7][12] | Dependent on the activity of hydrolases (e.g., SMases) and availability of sphingosine.[1] | SPT activity is a key regulatory point for the entire de novo pathway. |

| Stimulation Example | Increased following myocardial infarction, linked to hypoxia and inflammation.[12] | Phorbol ester (PMA) treatment in MCF-7 cells induces a selective increase in this compound.[13] | Stress stimuli often favor one pathway over the other for ceramide accumulation. |

| Turnover Rate | C16:0-ceramide has a slower turnover compared to very-long-chain (VLC) ceramides.[14][15] | Not explicitly different, as the final product is identical. Turnover is context-dependent. | Approximately 50% of C16:0-ceramide persists after a 24-hour chase, whereas <20% of C24:0/C24:1-ceramide remains.[14] |

Table 2: Quantified this compound Generation in a Stimulated System

| Cell Line | Stimulus | Total Ceramide Increase (pmol/mg) | This compound Increase (pmol/mg) | Attributed Pathway |

|---|---|---|---|---|

| MCF-7 | Phorbol 12-myristate 13-acetate (PMA) | 269 | 241 | Salvage Pathway[13] |

Data demonstrates the salvage pathway's capacity for robust and specific this compound generation upon PKC activation.

Role of this compound in Cellular Signaling

This compound is not merely a structural lipid; it is a potent bioactive molecule implicated in critical signaling cascades, particularly the Endoplasmic Reticulum (ER) stress response and apoptosis.

Emerging evidence suggests that this compound, generated by CerS6, plays a complex, often pro-survival role by protecting against ER stress.[16][17] Conversely, the downregulation or absence of this compound can trigger ER stress and lead to apoptosis. This occurs through the selective activation of the ATF6/CHOP arm of the unfolded protein response (UPR).[16][17] The loss of this compound perturbs cellular calcium homeostasis and disrupts the ER/Golgi membrane network, leading to the accumulation and activation of pro-ATF6, which in turn activates the pro-apoptotic transcription factor CHOP.[18][19]

Experimental Methodologies

Studying the distinct contributions of the de novo and salvage pathways requires specific and robust experimental protocols.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific ceramide species.[20][21][22]

Protocol Outline:

-

Sample Preparation: Cells or tissues are harvested, and proteins are precipitated. For plasma, an initial isolation of sphingolipids using silica gel chromatography may be required.[20]

-

Lipid Extraction: Lipids are extracted from the sample using a biphasic solvent system, typically based on the Bligh and Dyer or Folch methods. A non-naturally occurring internal standard (e.g., C17:0-ceramide) is spiked into each sample prior to extraction for normalization and to account for sample loss.[20][23]

-

Chromatographic Separation: The extracted lipids are resuspended and injected into a reverse-phase HPLC system. A C18 column is commonly used with a gradient of organic solvents to separate the different ceramide species based on their hydrophobicity.[20][24]

-

Mass Spectrometry Detection: The separated lipids are ionized (typically via electrospray ionization, ESI) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard.[24]

-

Quantification: The concentration of this compound is calculated by comparing the peak area ratio of endogenous this compound to the C17-ceramide internal standard against a standard curve generated with known amounts of this compound.[20][21]

References

- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]

- 13. researchgate.net [researchgate.net]

- 14. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiapoptotic roles of ceramide-synthase-6-generated this compound via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiapoptotic roles of ceramide-synthase-6-generated this compound via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alteration of ceramide synthase 6/C16-ceramide induces activating transcription factor 6-mediated endoplasmic reticulum (ER) stress and apoptosis via perturbation of cellular Ca2+ and ER/Golgi membrane network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Cellular Localization of C16-Ceramide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular localization of C16-ceramide synthesis. It details the primary and secondary sites of synthesis, the key enzymes involved, and their subcellular distribution. This guide also offers detailed experimental protocols for investigating this compound synthesis and localization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound Synthesis and its Significance

Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1] The acyl chain length of ceramide is a critical determinant of its biological function. This compound, containing a 16-carbon fatty acid chain, is particularly noteworthy for its potent pro-apoptotic and pro-inflammatory properties.[2] The synthesis of this compound is catalyzed by specific ceramide synthase (CerS) enzymes, primarily CerS5 and CerS6.[3] Understanding the precise subcellular location of this compound synthesis is paramount for elucidating its role in cellular signaling and for the development of targeted therapeutics.

Subcellular Localization of this compound Synthesis

The de novo synthesis of ceramides is a multi-step process that primarily occurs in the endoplasmic reticulum (ER).[3][4] However, a growing body of evidence indicates that this compound synthesis also takes place in other subcellular compartments, most notably the mitochondria and mitochondria-associated membranes (MAMs).[5][6][7]

Endoplasmic Reticulum (ER)

The ER is the principal site for the de novo synthesis of all ceramides, including this compound.[3][4] The enzymes responsible for the final step of ceramide synthesis, the ceramide synthases (CerS), are integral membrane proteins of the ER.[8] Specifically, CerS5 and CerS6, which exhibit a preference for palmitoyl-CoA (a C16 fatty acyl-CoA), are localized to the ER membrane.[3][8]

Mitochondria and Mitochondria-Associated Membranes (MAMs)

While the bulk of ceramide synthesis occurs in the ER, a functionally significant pool of this compound is synthesized in close proximity to or within the mitochondria.[5][6][7] This is particularly relevant to the role of this compound in inducing apoptosis. Evidence suggests that CerS enzymes, including those responsible for this compound synthesis, are also present in the MAMs, which are specialized regions of the ER that are physically and functionally linked to mitochondria.[5][9] Some studies have also reported the presence of CerS activity within purified mitochondrial fractions, suggesting a potential for intra-mitochondrial ceramide synthesis.[7][10][11] this compound produced in the MAMs can be efficiently transferred to the outer mitochondrial membrane, where it can directly participate in the initiation of the apoptotic cascade.[9]

Quantitative Distribution of this compound Synthesizing Enzymes

The relative contribution of different subcellular compartments to the total cellular this compound pool can vary depending on the cell type and physiological conditions. The following table summarizes the available quantitative data on the distribution and activity of CerS5 and CerS6, the primary enzymes for this compound synthesis.

| Enzyme | Subcellular Fraction | Cell Type | Relative Contribution/Activity | Reference |

| CerS5 | Mitochondrion-Associated ER Membranes (MAM) | HeLa | ~50% of baseline C16:0-ceramide synthetic activity | [5][6] |

| CerS6 | Mitochondrion-Associated ER Membranes (MAM) | HeLa | ~50% of baseline C16:0-ceramide synthetic activity | [5][6] |

| CerS6 | Mitochondria | Rat Brain | Primary ceramide synthase generating C16:0-ceramide in brain mitochondria | [12] |

| CerS5 | Mitochondria | Rat Brain | Not localized to mitochondria | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular localization of this compound synthesis.

Subcellular Fractionation for Isolation of ER, Mitochondria, and MAMs

This protocol describes the isolation of enriched ER, mitochondria, and MAM fractions from cultured cells.

Materials:

-

Homogenization Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and protease inhibitors.

-

Mitochondria Resuspension Buffer (MRB): 250 mM mannitol, 5 mM HEPES-KOH (pH 7.4), and 0.5 mM EGTA.

-

Percoll solution.

-

Dounce homogenizer.

-

Ultracentrifuge and appropriate rotors.

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in homogenization buffer and incubate on ice for 10 minutes.

-

Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor with a microscope).

-

Centrifuge the homogenate at 800 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

-

Mitochondrial Fraction: Wash the pellet from step 5 with MRB and centrifuge again at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.

-

ER and MAM Fractions: Transfer the supernatant from step 5 to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER).

-

To separate MAMs from the crude mitochondrial pellet (from step 5), resuspend the pellet in MRB and layer it on top of a Percoll gradient (e.g., 30%).

-

Centrifuge at 95,000 x g for 30 minutes at 4°C. The MAM fraction will be visible as a white band at the interface of the sucrose and Percoll layers, while the purified mitochondria will form a pellet at the bottom.

-

Carefully collect the MAM fraction and wash with MRB.

-

The microsomal pellet from step 7 can be used as the ER-enriched fraction.

-

Assess the purity of the fractions by Western blotting for marker proteins (e.g., Calnexin for ER, VDAC for mitochondria, and FACL4 for MAMs).

Ceramide Synthase Activity Assay using a Fluorescent Substrate

This protocol describes an in vitro assay to measure the activity of ceramide synthases that produce this compound.[9][13][14][15]

Materials:

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl2.

-

NBD-sphinganine (fluorescent substrate).

-

Palmitoyl-CoA (C16:0-CoA).

-

Fumonisin B1 (CerS inhibitor, for control).

-

Methanol.

-

Chloroform.

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Procedure:

-

In a microfuge tube, combine the subcellular fraction (e.g., 20-50 µg of protein) with the assay buffer.

-

Add NBD-sphinganine to a final concentration of 5 µM.

-

To initiate the reaction, add palmitoyl-CoA to a final concentration of 50 µM. For a negative control, add Fumonisin B1 (50 µM) before the addition of palmitoyl-CoA.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 2 volumes of methanol.

-

Add 1 volume of chloroform and vortex thoroughly.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

-

Analyze the sample by HPLC with a fluorescence detector to separate and quantify the NBD-C16-dihydroceramide product.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound in cellular extracts.[11][16][17][18][19][20][21]

Materials:

-

Internal Standard: C17:0-ceramide or a deuterated this compound standard.

-

Extraction Solvents: Isopropanol, ethyl acetate, or chloroform/methanol mixtures.

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

-

C18 reverse-phase HPLC column.

Procedure:

-

Lipid Extraction:

-

To a known amount of cell or subcellular fraction protein, add a known amount of the internal standard.

-

Extract the lipids using an appropriate solvent system (e.g., by adding ice-cold isopropanol and vortexing).

-

Centrifuge to pellet the protein and transfer the supernatant containing the lipids to a new tube.

-

Dry the lipid extract under nitrogen.

-

-

LC Separation:

-

Resuspend the dried lipid extract in a suitable injection solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the different ceramide species.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in the positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 538.5 → 264.3) and the internal standard.

-

-

Quantification:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the known amount of the internal standard.

-

Signaling Pathways and Experimental Workflows

This compound-Mediated Mitochondrial Apoptosis Pathway

This compound synthesized in the ER or MAMs can translocate to the outer mitochondrial membrane and trigger the intrinsic apoptotic pathway.[2][3][22][23] This process involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.

Caption: this compound-mediated mitochondrial apoptosis pathway.

Experimental Workflow for Determining the Subcellular Localization of this compound Synthesis

This workflow outlines a logical sequence of experiments to investigate the subcellular sites of this compound synthesis.

Caption: Experimental workflow for localization of this compound synthesis.

References

- 1. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the intracellular sites and topology of glucosylceramide synthesis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rug.nl [rug.nl]

The Pivotal Role of C16-Ceramide in the Architecture and Function of Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical regulator of cell membrane structure and function. Among the various ceramide species, C16-ceramide (N-palmitoyl-D-erythro-sphingosine) plays a particularly significant role in the formation and stabilization of specialized membrane microdomains known as lipid rafts. These ceramide-rich platforms (CRPs) serve as dynamic hubs for the spatial and temporal organization of signaling molecules, profoundly influencing a myriad of cellular processes, most notably apoptosis. This technical guide provides an in-depth exploration of the function of this compound in lipid raft formation, detailing the underlying biochemical mechanisms, its impact on membrane biophysics, and its function in critical signaling pathways. Detailed experimental protocols for studying these phenomena are provided, alongside quantitative data and visual representations of key processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and Lipid Rafts

The plasma membrane is not a homogenous fluid bilayer but is compartmentalized into distinct microdomains with unique lipid and protein compositions. Among these are lipid rafts, which are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and specific proteins.[1][2] These domains are implicated in a wide array of cellular functions, including signal transduction, membrane trafficking, and pathogen entry.

Ceramides are bioactive lipids generated through several metabolic pathways, including the hydrolysis of sphingomyelin by sphingomyelinases (SMases), the de novo synthesis pathway, and the salvage pathway.[3][4] Ceramides are characterized by a sphingosine backbone N-acylated with a fatty acid of varying chain length. This compound, with its 16-carbon saturated acyl chain, is one of the most abundant and biologically active ceramide species in mammalian cells.[5]

The generation of this compound, particularly through the action of acid sphingomyelinase (ASMase) in the outer leaflet of the plasma membrane, is a key event in the formation of larger, more stable lipid platforms often referred to as ceramide-rich platforms (CRPs).[3][6] These CRPs are critical for the amplification of cellular signals by facilitating the clustering of receptors and downstream signaling molecules.[3][7]

Biochemical Mechanism of this compound-Induced Lipid Raft Formation

The formation of CRPs is driven by the unique biophysical properties of this compound. Its saturated acyl chain and the capacity of its headgroup to form an extensive network of hydrogen bonds promote strong intermolecular interactions.[5] This leads to a high degree of molecular packing and a significantly higher gel-to-liquid crystalline phase transition temperature (approximately 91°C) compared to most phospholipids.[8][9]

Upon its generation in a fluid phospholipid membrane, this compound molecules self-associate, leading to lateral phase separation and the formation of highly ordered, gel-like domains.[3][8] These domains are more rigid and ordered than the surrounding liquid-disordered membrane.[10] Even at low molar fractions (as low as 2 mol%), this compound can significantly impact the properties of the surrounding fluid matrix.[10]

The process of CRP formation can be initiated by various cellular stimuli that activate SMases. For instance, the binding of Fas ligand (FasL) to its receptor, Fas (CD95), triggers the translocation of ASMase to the plasma membrane, leading to the localized production of ceramide from sphingomyelin.[3][7] This localized increase in this compound concentration drives the coalescence of smaller, pre-existing lipid rafts into larger, more stable signaling platforms.[11][12]

Quantitative Data on this compound's Effects

The influence of this compound on membrane properties has been quantified in various model systems. The following tables summarize key findings.

| Parameter | This compound Concentration | Effect | Reference |

| Membrane Order | 5 mol% | Significant increase in lipid order in POPC bilayers | [3] |

| Domain Formation | < 5 mol% | Commencement of ceramide-rich domain formation in POPC bilayers | [5] |

| Phase Transition Temperature (Tm) | Pure this compound | ~90-91°C | [8][9] |

| Channel Conductance in Planar Membranes | 5 mol% | Forms channels with conductances ranging from 1 to 200 nS | [13] |

| Domain Stability (Tm) | 18 mol% in SM:DOPC vesicles | Increases Tm from ~35°C (no ceramide) to ~50°C | [14] |

| Domain Size | Not specified | Induces formation of macrodomains with diameters of 200 nm to several microns | [10] |

Table 1: Biophysical Effects of this compound on Model Membranes.

| Cell Line | Stimulus | Fold Increase in this compound | Time Post-Stimulus | Reference |

| Jurkat | Ionizing Radiation (10 Gy) | ~2-3 fold | 24 hours | [15] |

| Jurkat | Anti-Fas antibody | ~2-fold | 2 hours | [15] |

| LNCaP (prostate cancer) | Serum deprivation | Significant increase | 24 hours | [16] |

| Macrophages (Atgl-/-) | - | ~2.5 fold (compared to WT) | - | [17] |

Table 2: this compound Accumulation During Apoptosis.

Signaling Pathways Modulated by this compound-Rich Platforms

The formation of CRPs is a critical mechanism for the amplification and regulation of various signaling pathways, primarily those involved in apoptosis and immune responses.

Fas Receptor (CD95) Signaling

Fas-mediated apoptosis is a classic example of a signaling pathway that is critically dependent on this compound-induced lipid raft remodeling.

References

- 1. Impact of Plasma Membrane Domains on IgG Fc Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]

- 5. Differential requirement of lipid rafts for FcγRIIA mediated effector activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CERAMIDE-RICH PLATFORMS IN TRANSMEMBRANE SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

C16-Ceramide signaling in apoptosis and cell cycle

An In-depth Technical Guide on C16-Ceramide Signaling in Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Among the various ceramide species, which differ in their N-acyl chain length, this compound (N-palmitoyl-D-sphingosine) has garnered significant attention for its potent pro-apoptotic and anti-proliferative effects in numerous cell types, particularly in cancer cells.[2] The generation of this compound is primarily catalyzed by ceramide synthase 6 (CerS6).[3][4] This technical guide provides a comprehensive overview of the core signaling pathways mediated by this compound in apoptosis and cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.

This compound in Apoptosis

This compound induces apoptosis through a multi-faceted approach, primarily targeting the mitochondria and activating caspase cascades. Its pro-apoptotic functions are often linked to its ability to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[5][6]

Mitochondrial Pathway of Apoptosis

This compound plays a pivotal role in the intrinsic pathway of apoptosis by directly impacting mitochondrial integrity.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound can self-assemble to form channels in the mitochondrial outer membrane.[5] This disrupts the membrane potential and leads to the release of pro-apoptotic proteins from the intermembrane space, such as cytochrome c.[6][7] The formation of these channels is regulated by Bcl-2 family proteins, with pro-apoptotic members like Bax promoting their formation.[6]

-

Cytochrome c Release: The release of cytochrome c into the cytosol is a critical step in the activation of the apoptotic cascade.[8] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[9]

-

Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3][9] this compound has been shown to induce the activation of caspase-3, -8, and -9.[9]

Role of Bcl-2 Family Proteins

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial in determining cell fate. This compound can modulate this balance by:

-

Promoting Bax/Bak activity: this compound can facilitate the activation and mitochondrial translocation of Bax and Bak, which are essential for MOMP.[3][10]

-

Inhibiting anti-apoptotic proteins: While direct inhibition of Bcl-2 by this compound is not fully elucidated, the overall effect of increased this compound levels favors a pro-apoptotic state.

Signaling Pathway Diagram: this compound Induced Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

This compound in Cell Cycle Regulation

This compound can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[11][12] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Mechanisms of Cell Cycle Arrest

-

Upregulation of CDK Inhibitors: this compound has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[13][14] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.

-

Downregulation of Cyclins: The expression of cyclins, such as Cyclin D1, which are essential for G1 phase progression, can be downregulated by this compound.[13]

-

Inhibition of Pro-survival Signaling Pathways: this compound can inhibit pro-growth and pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[13][15] The Akt pathway is a known negative regulator of p27.[14] By inhibiting Akt, this compound can lead to the stabilization and accumulation of p27.

Role of Protein Phosphatases

Ceramide can activate protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][16] These phosphatases can dephosphorylate and inactivate key signaling molecules in pro-proliferative pathways. For instance, PP2A can dephosphorylate and inactivate Akt and ERK.[15]

Signaling Pathway Diagram: this compound Induced Cell Cycle Arrest

Caption: this compound induced G0/G1 cell cycle arrest pathway.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and cell cycle.

Table 1: this compound Induced Apoptosis

| Cell Line | Treatment | Concentration | Time (h) | Apoptotic Effect | Reference |

| Neutrophils | Endogenous increase | N/A | 6-24 | Significant increase in apoptosis | [9] |

| LNCaP | Androgen ablation | N/A | 48-96 | Increased this compound and apoptosis | [11] |

| Macrophages | Atgl-/- | N/A | N/A | Increased this compound and apoptosis | [17] |

| C6 glioma | (R) 2'-hydroxy-C16-ceramide | 10 µM | 3 | Rapid induction of apoptosis | [18] |

| HCT-116 | This compound | N/A | N/A | Btf-mediated apoptosis | [18] |

Table 2: this compound Induced Cell Cycle Arrest

| Cell Line | Treatment | Concentration | Time (h) | Cell Cycle Effect | Reference |

| LNCaP | Androgen ablation | N/A | 24-48 | G0/G1 arrest | [11] |

| Molt-4 leukemia | Serum withdrawal | N/A | N/A | 80% of cells in G0/G1 | [12][19] |

| Bel7402 | C2-ceramide | 5-60 µmol/L | 24 | G1 arrest (36.8% to 76.2%) | [13] |

| CNE2 | Ceramide | N/A | N/A | G1 arrest | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound signaling.

Quantification of this compound

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate and sensitive quantification of different ceramide species.[20][21]

-

Lipid Extraction: Lipids are extracted from cell lysates or tissues using methods like the Bligh and Dyer or Folch extraction.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of this compound based on its mass-to-charge ratio.[21]

-

Internal Standards: A known amount of a non-endogenous ceramide species (e.g., C17-ceramide) is added to each sample as an internal standard for accurate quantification.[21]

Workflow Diagram: LC-MS/MS for Ceramide Quantification

Caption: Workflow for quantifying this compound using LC-MS/MS.

Assessment of Apoptosis

1. Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: This is a widely used method to detect and quantify apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Procedure:

-

Harvest and wash cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

2. Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes.

-

Principle: Caspase activity can be measured using fluorogenic or colorimetric substrates that contain a specific peptide sequence recognized and cleaved by the caspase of interest. Cleavage of the substrate releases a fluorescent or colored molecule that can be quantified.

-

Procedure:

-

Lyse cells to release cellular contents.

-

Add a specific caspase substrate (e.g., DEVD for caspase-3).

-

Incubate to allow for substrate cleavage.

-

Measure the fluorescence or absorbance using a plate reader.

-

Analysis of Cell Cycle

1. Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI is a stoichiometric DNA stain, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1.

-

Procedure:

-

Harvest and fix cells (e.g., with ethanol) to permeabilize the membrane.

-

Treat cells with RNase to remove RNA.

-

Stain cells with PI.

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a critical lipid second messenger that potently induces apoptosis and cell cycle arrest in a variety of cellular contexts, making it a molecule of significant interest in cancer research and drug development.[2] Its ability to directly target mitochondria and modulate key signaling pathways highlights its potential as a therapeutic agent or a target for therapeutic intervention. A thorough understanding of the intricate signaling networks governed by this compound, facilitated by robust experimental methodologies, is essential for harnessing its full therapeutic potential. This guide provides a foundational understanding of these core principles for researchers and professionals in the field.

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Potential of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Very long chain ceramides interfere with this compound-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. C16 ceramide accumulates following androgen ablation in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2′-Hydroxy this compound induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the C16-Ceramide and p53 Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between C16-Ceramide and the p53 signaling pathway. This compound, a key sphingolipid, has emerged as a direct regulator of the tumor suppressor protein p53, revealing a novel layer of cellular stress response and a promising avenue for therapeutic intervention. This document details the core mechanisms, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades and workflows involved.

Core Mechanism: this compound as a Direct Activator of p53